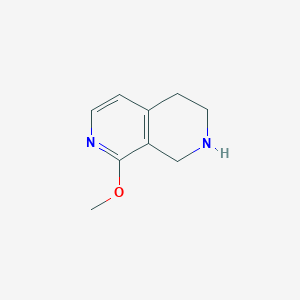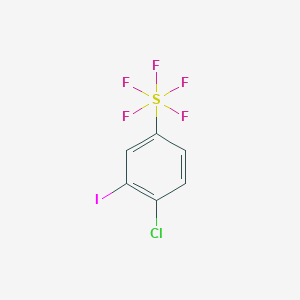
(E)-ethyl 5-(((dimethylamino)methylene)amino)-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 5-(((dimethylamino)methylene)amino)-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Markers for Biomedical Applications
A study by Galunov et al. (2003) investigated the spectral properties of a series of new compounds, including dimethylamino derivatives, showing that these compounds exhibit bright fluorescence in solution, plastic matrices, and solid state. The presence of a dimethylamino group significantly affects the absorption and emission maxima, enhancing quantum yields. These compounds are highlighted for their potential as efficient light shifters and valuable properties for developing fluorescent markers in biomedical applications (Galunov et al., 2003).
Synthesis of New Heterocyclic Quinolinones
Abass et al. (2013) described the synthesis of new heterocyclic quinolinones utilizing E-3-(3-(dimethylamino)acryloyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one. The study outlines the formation of various derivatives, showcasing the compound's application in creating novel quinolinones with potential chemical and pharmaceutical significance (Abass et al., 2013).
Cytotoxic Activity for Cancer Research
Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, including 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione derivatives. These compounds demonstrated potent cytotoxic activity against various cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Deady et al., 2003).
Antibacterial Activity
Asghari et al. (2014) explored the antibacterial activity of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyran[3,2-c]quinoline-3-carboxylate derivatives. These compounds, synthesized through a three-component reaction, showed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa, indicating their potential in antibacterial research (Asghari et al., 2014).
Electroluminescent Layers for Organic Displays
Dobrikov et al. (2011) synthesized new low-molecular-weight compounds with potential applications in organic light-emitting devices (OLEDs). Their research focused on compounds that could be used in electroluminescent layers, demonstrating the versatility of such compounds in the development of color electroluminescent structures for OLED technology (Dobrikov et al., 2011).
Propiedades
IUPAC Name |
ethyl 5-[(E)-dimethylaminomethylideneamino]-1-(4-methylquinolin-2-yl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-5-26-19(25)15-11-21-24(18(15)20-12-23(3)4)17-10-13(2)14-8-6-7-9-16(14)22-17/h6-12H,5H2,1-4H3/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZOUAVYHKINGZ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3C(=C2)C)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3C(=C2)C)/N=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one](/img/structure/B2630499.png)




![N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2630507.png)


![N-(4-chlorophenyl)-6-(2,6-dimethylmorpholino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2630511.png)

![1-butyl-4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2630516.png)
